molecular formula C10H17N3O2 B8295743 2-Pyrimidinylaminoacetaldehyde diethyl acetal CAS No. 1640-62-6

2-Pyrimidinylaminoacetaldehyde diethyl acetal

Cat. No. B8295743
CAS RN: 1640-62-6
M. Wt: 211.26 g/mol
InChI Key: MNRVQOYPLHEFBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyrimidinylaminoacetaldehyde diethyl acetal is a useful research compound. Its molecular formula is C10H17N3O2 and its molecular weight is 211.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Pyrimidinylaminoacetaldehyde diethyl acetal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyrimidinylaminoacetaldehyde diethyl acetal including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1640-62-6

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

N-(2,2-diethoxyethyl)pyrimidin-2-amine

InChI

InChI=1S/C10H17N3O2/c1-3-14-9(15-4-2)8-13-10-11-6-5-7-12-10/h5-7,9H,3-4,8H2,1-2H3,(H,11,12,13)

InChI Key

MNRVQOYPLHEFBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(CNC1=NC=CC=N1)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-aminopyrimidine (1.9 g.) in dried dimethylformamide (8 ml.) was dropwise added to a suspension of 50% sodium hydride (1.25g.) in dried dimethylformamide (2 ml.) under ice-cooling, and the mixture was stirred for 15 minutes at the same temperature and for 2 hours at ambient temperature. Bromoacetaldehyde diethyl acetal (4.3 g.) and dried dimethylformamide (2 ml.) were added thereto, and the mixture was stirred for 2 hours and 20 minutes at ambient temperature and for 2.5 hours at 80° C. The reaction mixture was cooled to at ambient temperature and to the mixture was added water, and then the mixture was extracted 3 times with ethyl acetate. The extract was washed with water and a saturated sodium chloride aqueous solution in turn, and dried over magnesium sulfate. The solvent was distilled off under reduced pressure and the residual oil was purified by column chromatography on silica gel (25 g.) using chloroform as developing solvent to give 2-pyrimidinylaminoacetaldehyde diethyl acetal (1.4 g.), oil. This oil was allowed to stand to give crystals.
Quantity
1.9 g
Type
reactant
Reaction Step One
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1.25 g
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reactant
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8 mL
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solvent
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2 mL
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solvent
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4.3 g
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reactant
Reaction Step Two
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2 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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